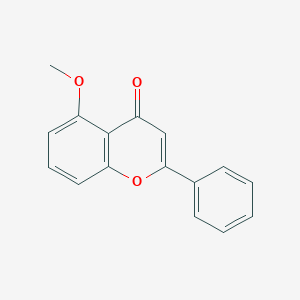

5-Methoxyflavone

描述

5-甲氧基-2-苯基色酮: . 它是一种低分子量化合物,与多种生物活性有关。

准备方法

合成路线和反应条件: 5-甲氧基-2-苯基色酮的合成通常涉及在特定条件下对适当前体的环化。 一种常用的方法涉及使用2-羟基苯乙酮和苯甲醛衍生物,它们在碱如氢氧化钠或氢氧化钾存在下发生环化 。反应通常在乙醇或甲醇等有机溶剂中于升高的温度下进行。

工业生产方法: 5-甲氧基-2-苯基色酮的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常涉及多个纯化步骤,如重结晶或色谱法 .

化学反应分析

反应类型: 5-甲氧基-2-苯基色酮经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将该化合物转化为二氢衍生物。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生醌类,而还原可以产生二氢衍生物 .

科学研究应用

Neuroprotective Effects

Mechanism of Action

5-Methoxyflavone has been identified as a potent inhibitor of DNA polymerase-beta, which plays a critical role in neuronal DNA replication. This inhibition is significant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The reactivation of the cell cycle in postmitotic neurons leads to neurodegeneration, and this compound's ability to inhibit this process positions it as a promising candidate for neuroprotective therapies.

Key Findings

- A study demonstrated that this compound reduced the number of S-phase neurons and subsequent apoptotic death triggered by beta-amyloid, a hallmark of Alzheimer's pathology. This suggests that this compound can halt neurodegeneration through specific molecular mechanisms rather than general antioxidant effects .

- In vivo studies using PET/CT imaging showed that 5-[11C]methoxyflavone effectively penetrated the blood-brain barrier, indicating its potential for targeted delivery in treating neurological disorders .

Anxiolytic Properties

Research Insights

Recent investigations have revealed that this compound exhibits anxiolytic-like activity. In animal models, it was shown to increase open-arm entries and time spent in light compartments during anxiety tests, suggesting a reduction in anxiety-like behaviors.

Mechanisms Involved

- The anxiolytic effects are believed to involve GABAergic and serotonergic systems. Antagonists of these receptors significantly attenuated the effects of this compound, highlighting its interaction with these neurotransmitter systems .

Anticancer Potential

Cytotoxicity Studies

This compound has been evaluated for its cytotoxic and anti-proliferative activities against various cancer cell lines. It was found to exhibit significant activity against leukemic HL60 cells, with an IC50 value indicating its effectiveness .

Structure-Activity Relationship

Research on methoxylated flavones, including this compound, has shown that specific structural modifications enhance their anticancer properties. The presence of methoxyl groups correlates with increased antiproliferative activity compared to their hydroxylated counterparts .

Summary of Applications

作用机制

5-甲氧基-2-苯基色酮的作用机制涉及它与各种分子靶点和途径的相互作用。它主要通过以下方式发挥作用:

抗氧化活性: 该化合物清除自由基和活性氧,从而保护细胞免受氧化损伤.

抗炎活性: 它抑制促炎细胞因子和酶的产生,从而减少炎症.

相似化合物的比较

类似化合物:

5-羟基-2-苯基色酮: 这种化合物在5位有一个羟基而不是甲氧基。

7-羟基-5-甲氧基-2-苯基色酮: 这种化合物在7位有一个额外的羟基,这会影响其化学反应性和生物学特性.

5,7-二甲氧基-2-苯基色酮: 这种化合物在5位和7位都有甲氧基,可能增强其抗氧化活性.

独特性: 5-甲氧基-2-苯基色酮由于其特定的取代模式而具有独特性,这影响了其化学反应性和生物活性。 5位甲氧基的存在促成了其独特的药理特性,使其成为研究和工业应用中宝贵的化合物 .

生物活性

5-Methoxyflavone (5-MF), a methoxylated flavonoid, has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, neuroprotection, and anti-inflammatory responses. This article provides a comprehensive overview of the biological activity of 5-MF, supported by research findings, case studies, and data tables.

5-MF is characterized by its methoxy group, which enhances its bioavailability and metabolic stability compared to unmethylated flavones. This modification allows for improved transport across cellular membranes and higher efficacy in various biological systems . The compound has been shown to activate AMPKα, which plays a crucial role in cellular energy homeostasis and inflammation regulation .

1. Anticancer Properties

5-MF exhibits significant anticancer activity through multiple mechanisms:

- Inhibition of DNA Polymerase Beta : Research indicates that 5-MF can inhibit DNA polymerase beta, a key enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .

- Chemopreventive Effects : Methoxylated flavones like 5-MF have been shown to inhibit the bioactivation of carcinogens such as benzo[a]pyrene (BaP), thereby reducing DNA binding and potential mutagenesis .

2. Anti-inflammatory Effects

5-MF has demonstrated potent anti-inflammatory properties:

- Reduction of Pro-inflammatory Mediators : Studies have shown that 5-MF can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury caused by viral infections .

- Inhibition of NF-κB Pathway : The compound inhibits the NF-κB signaling pathway, which is often upregulated in inflammatory diseases, thereby reducing inflammation and tissue damage .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 5-MF:

- Blood-Brain Barrier Penetration : PET imaging studies demonstrated that 5-MF effectively crosses the blood-brain barrier, suggesting its potential for treating neurodegenerative conditions such as Alzheimer's disease .

- Protection Against Neurodegeneration : The compound's ability to protect neuronal cells from oxidative stress and apoptosis has been linked to its activation of neuroprotective pathways .

Case Studies

- Influenza Virus Infection : In a study involving mice infected with H1N1 influenza virus, treatment with 5-MF significantly improved survival rates and reduced lung edema. The mechanism was associated with enhanced expression of RSAD2 and inhibition of endosomal acidification, which are critical for viral replication .

- Cancer Cell Lines : In vitro studies using human hepatoma Hep G2 cells showed that treatment with 5-MF resulted in decreased CYP1A1 activity, leading to reduced DNA damage from exposure to environmental carcinogens .

Table 1: Summary of Biological Activities of this compound

Table 2: Pharmacokinetic Properties

属性

IUPAC Name |

5-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSPUXANRGDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194917 | |

| Record name | 5-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42079-78-7 | |

| Record name | 5-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42079-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。